

2-Amino-5-methoxythiophenol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-methoxybenzenethiol

Cat. No.: B104370

[Get Quote](#)

An In-depth Technical Guide to 2-Amino-5-methoxythiophenol

This technical guide provides a comprehensive overview of 2-Amino-5-methoxythiophenol, including its chemical structure, IUPAC name, physicochemical properties, and key experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identification

2-Amino-5-methoxythiophenol is an aromatic organic compound containing amine, methoxy, and thiol functional groups attached to a benzene ring.

IUPAC Name: **2-amino-5-methoxybenzenethiol**[\[1\]](#)[\[2\]](#)

Synonyms: 2-Amino-5-methoxythiophenol, 2-Amino-5-methoxybenzene-1-thiol, 2-Mercapto-4-methoxyaniline, 5-Methoxy-2-aminothiophenol[\[3\]](#)[\[4\]](#)[\[5\]](#)

Chemical Structure:

Physicochemical Properties

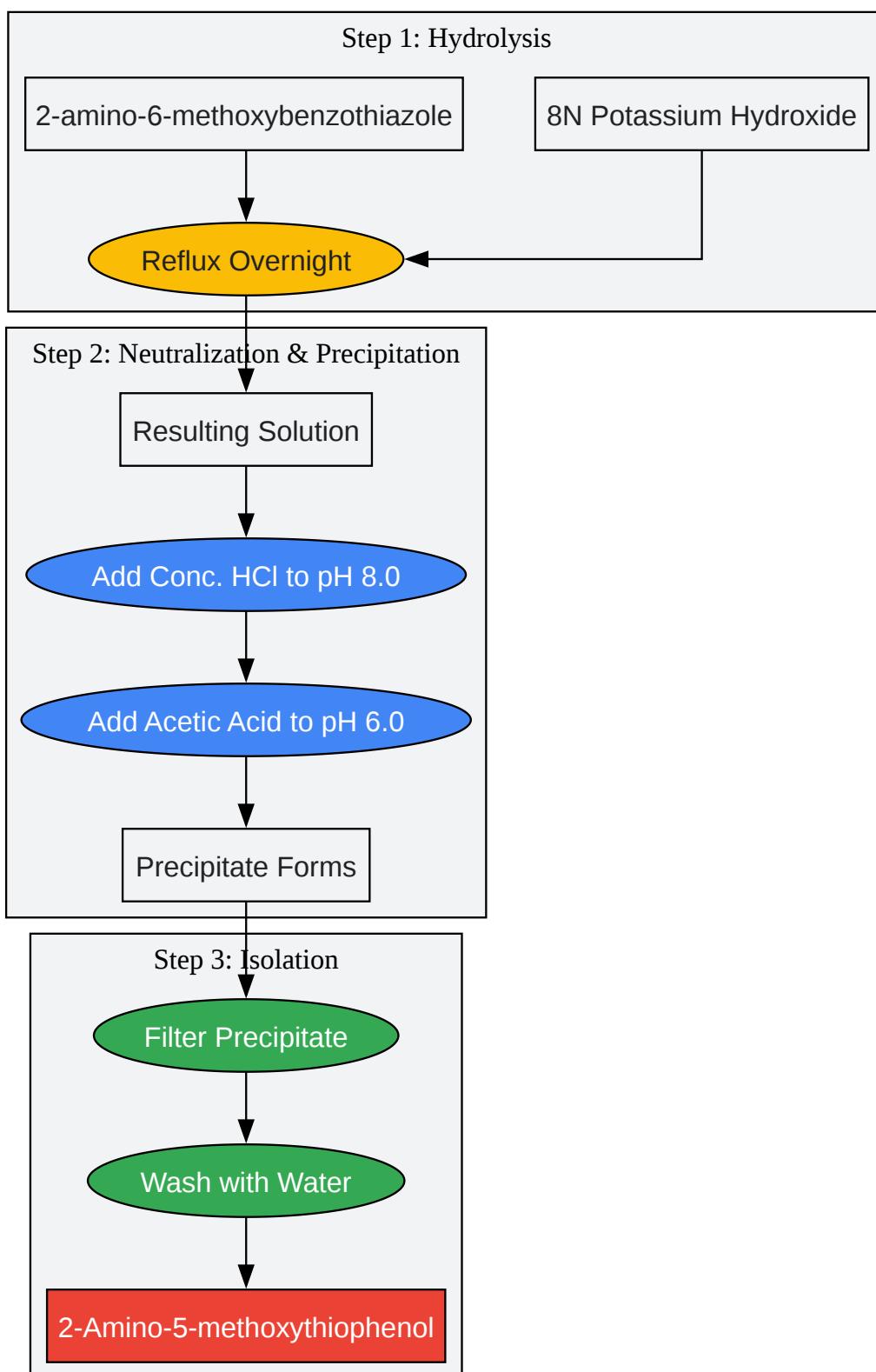
The quantitative properties of 2-Amino-5-methoxythiophenol are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₉ NOS	[2][3][6]
Molecular Weight	155.22 g/mol	[2][3][6]
Exact Mass	155.04048508 Da	[2][4]
Appearance	Colorless to Yellow/Yellow-green powder/crystal	[5]
Purity	>98.0% (T)(HPLC)	[5]
Melting Point	81.0 - 85.0 °C	
XLogP3	1.6	[2][4]
Hydrogen Bond Donor Count	2	[2][4]
Hydrogen Bond Acceptor Count	3	[2][4]
Rotatable Bond Count	1	[2][4]
Topological Polar Surface Area	36.3 Å ²	[2]
CAS Number	6274-29-9	[2][4][6]

Experimental Protocols

Synthesis of 2-Amino-5-methoxythiophenol

A common method for the preparation of 2-Amino-5-methoxythiophenol involves the hydrolysis of 2-amino-6-methoxybenzothiazole.[\[1\]](#)


Materials:

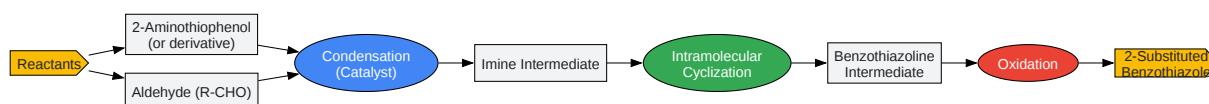
- 2-amino-6-methoxybenzothiazole (750 g)
- 8N Potassium hydroxide (KOH) solution (1.3 L)
- Concentrated Hydrochloric acid (HCl)

- Acetic acid
- Water

Procedure:

- A solution of 8N potassium hydroxide (1.3 L) is stirred, and 2-amino-6-methoxybenzothiazole (750 g) is added.[1]
- The mixture is refluxed overnight.[1]
- After reflux, the resulting solution is neutralized by the addition of concentrated HCl to a pH of 8.0.[1]
- Further neutralization is carried out by adding acetic acid until a pH of 6.0 is reached.[1]
- The precipitate that forms is filtered and washed with water to yield the title compound, 2-Amino-5-methoxythiophenol.[1] The product is typically used immediately in subsequent reactions due to its stability.[1][3]

[Click to download full resolution via product page](#)


Caption: Synthesis workflow for 2-Amino-5-methoxythiophenol.

Application in the Synthesis of 2-Substituted Benzothiazoles

2-Aminothiophenols are crucial precursors for synthesizing 2-substituted benzothiazoles, a class of heterocyclic compounds with significant biological activities.[7][8] The general reaction involves the condensation of 2-aminothiophenol with an aldehyde.[7][8]

General Procedure:

- 2-Aminothiophenol (or its derivative, such as 2-Amino-5-methoxythiophenol) is reacted with a suitable aldehyde.[7]
- The reaction is often carried out in the presence of a catalyst, which can range from $\text{FeCl}_3/\text{Montmorillonite K-10}$ to various nano-catalysts.[7]
- The solvent and reaction conditions (e.g., temperature, use of ultrasound) are chosen based on the specific substrates and catalyst used.[7]
- The initial step is the formation of an imine intermediate, which then undergoes intramolecular cyclization.[8]
- Subsequent oxidation or rearrangement leads to the formation of the final 2-substituted benzothiazole product.[7]

[Click to download full resolution via product page](#)

Caption: General pathway for benzothiazole synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]
- 2. 2-Amino-5-methoxybenzene-1-thiol | C7H9NOS | CID 235509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-methoxythiophenol (>90%) | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. 2-Amino-5-methoxybenzenethiol | 6274-29-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 2-Amino-5-methoxythiophenol (>90%) | LGC Standards [lgcstandards.com]
- 7. mdpi.com [mdpi.com]
- 8. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Amino-5-methoxythiophenol chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b104370#2-amino-5-methoxythiophenol-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com